"Tetrakis(2-ethylhexoxy)silane" chemical properties and structure
"Tetrakis(2-ethylhexoxy)silane" chemical properties and structure
An In-Depth Technical Guide to Tetrakis(2-ethylhexoxy)silane
Abstract
Tetrakis(2-ethylhexoxy)silane (TEHOS), an organosilicon compound, serves as a versatile and critical precursor in advanced materials science. Distinguished by the significant steric hindrance imparted by its four bulky 2-ethylhexoxy groups, TEHOS exhibits uniquely controlled reactivity in hydrolysis and condensation reactions. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, reaction mechanisms, synthesis, and key applications. We delve into the causality behind its moderated reactivity compared to simpler alkoxysilanes and explore its utility in lubricants, sol-gel processes, and surface modification. This document is intended for researchers, scientists, and professionals in chemical synthesis and materials development who require a deep, field-proven understanding of this compound.
Introduction
Within the broad class of alkoxysilanes, Tetrakis(2-ethylhexoxy)silane (CAS No. 115-82-2) occupies a niche defined by its molecular architecture. Unlike small-chain analogues such as tetraethoxysilane (TEOS), the branched, eight-carbon chains of TEHOS introduce significant steric bulk around the central silicon atom. This structural feature is not a minor detail; it is the primary determinant of the compound's chemical behavior, slowing reaction kinetics and enabling a high degree of control in polymerization processes.[1] This moderated reactivity is highly advantageous in applications demanding longer pot life, controlled gelation, or the formation of flexible, hydrophobic silica networks.[1] Its utility extends from advanced lubrication formulations to its role as a crosslinking agent in specialized polymers and as a precursor for bespoke silica-based materials.[1][2]
Molecular Structure and Identification
The structure of TEHOS consists of a central silicon atom covalently bonded to four 2-ethylhexoxy groups through silicon-oxygen bonds. This arrangement results in a sterically crowded molecule that dictates its physical and chemical properties.
Caption: Molecular structure of Tetrakis(2-ethylhexoxy)silane.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| CAS Number | 115-82-2[2][3][4][5] |
| Molecular Formula | C₃₂H₆₈O₄Si[2][3][4][5] |
| Molecular Weight | 544.97 g/mol [2][3] |
| EINECS Number | 204-109-6[2][3][5] |
| InChI Key | MQHSFMJHURNQIE-UHFFFAOYSA-N[1][4] |
| Synonyms | Tetrakis(2-ethylhexyl) orthosilicate[4][5] |
Physicochemical Properties
TEHOS is a colorless liquid with low water solubility, a direct consequence of the four long, hydrophobic alkyl chains.[3][6] Its physical properties are critical for its application in functional fluids and as a chemical intermediate.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to almost colorless liquid | [3][6] |
| Boiling Point | 194 °C | [3] |
| Melting Point | < -73 °C | [3] |
| Density | 0.88 g/cm³ | [3][5] |
| Refractive Index | 1.4388 | [3] |
| Flash Point | 188 °C | [3] |
| Solubility | Insoluble in water (<0.01 g/L) | [3][6] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water |[3] |
Chemical Reactivity and Mechanisms
The chemistry of TEHOS is dominated by the reactivity of its silicon-alkoxy (Si-OR) bonds, primarily through hydrolysis and subsequent condensation. These reactions are the foundation of sol-gel science.[1]
Hydrolysis and Condensation
The conversion of TEHOS into a silica network is a two-step process:
-
Hydrolysis: The Si-OR bonds react with water to form silanol groups (Si-OH) and release 2-ethylhexanol as a byproduct.[1]
-
Condensation: The highly reactive silanol groups condense with each other (or with remaining alkoxy groups) to form stable siloxane (Si-O-Si) bridges, which ultimately create a three-dimensional silica network.[1]
A defining characteristic of TEHOS is that the significant steric hindrance from its bulky 2-ethylhexoxy groups slows down the rate of both hydrolysis and condensation.[1] This is in stark contrast to silanes with smaller substituents (e.g., methoxy or ethoxy groups), which react much more rapidly.[1] This reduced reactivity provides a wider processing window and is a key advantage in applications where controlled gelation or a long pot life is required.[1] The long alkyl chains also impart flexibility and hydrophobicity to the resulting polymer network.[1]
Caption: Hydrolysis and condensation pathway of TEHOS.
Transesterification
Beyond hydrolysis, TEHOS can undergo transesterification. This reaction involves the exchange of its 2-ethylhexoxy groups with other alcohols, creating new silane esters with different functionalities.[1] This allows for the chemical modification of the silane precursor to tailor its properties for specific synthetic needs.
Synthesis and Purification
Industrially, tetraalkoxysilanes like TEHOS are commonly synthesized via the alcoholysis of silicon tetrachloride (SiCl₄).[1] This method offers good control and high yields. Another established route is the Direct Process (or Rochow Reaction), which involves the reaction of elemental silicon with an alcohol in the presence of a catalyst.[1]
Generalized Laboratory Synthesis Protocol (Alcoholysis of SiCl₄)
This protocol describes a self-validating system for the synthesis of TEHOS. The causality for each step is explained to ensure reproducibility and safety.
-
Reactor Setup:
-
Action: Equip a dry, three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Causality: The inert nitrogen atmosphere is critical to prevent premature hydrolysis of the highly moisture-sensitive silicon tetrachloride reactant. The condenser manages the exothermic reaction and prevents loss of volatile components.
-
-
Reagent Charging:
-
Action: Charge the flask with a solution of 2-ethylhexanol (4.2 molar equivalents) in an anhydrous, non-protic solvent (e.g., toluene).
-
Causality: Using a slight excess of the alcohol ensures the complete reaction of the SiCl₄. An anhydrous solvent is essential to prevent side reactions.
-
-
Reaction:
-
Action: Cool the alcohol solution in an ice bath. Add silicon tetrachloride (1.0 molar equivalent) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
-
Causality: The reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas. Slow, dropwise addition and cooling are crucial for temperature control, preventing uncontrolled boiling and ensuring safety.
-
-
Neutralization and Workup:
-
Action: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Neutralize the generated HCl by bubbling dry ammonia gas through the mixture or by adding a tertiary amine base (e.g., triethylamine).
-
Causality: Neutralization is required to remove the acidic HCl byproduct, which would otherwise catalyze unwanted side reactions. This precipitates the base's hydrochloride salt.
-
-
Purification:
-
Action: Filter the mixture to remove the precipitated salt. Wash the filtrate with water to remove any remaining salts and excess alcohol. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Causality: Filtration removes the solid byproduct. Aqueous washing and subsequent drying remove water-soluble impurities before the final purification step.
-
-
Final Distillation:
-
Action: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
-
Causality: Vacuum distillation is necessary because TEHOS has a high boiling point, and distillation at atmospheric pressure could lead to thermal decomposition. This step yields the final, high-purity product.
-
Spectroscopic and Analytical Characterization
Verifying the identity and purity of synthesized TEHOS is essential. Standard spectroscopic techniques provide a structural fingerprint of the molecule.
-
¹H NMR: The proton NMR spectrum would be complex due to the 2-ethylhexyl group but would show characteristic signals for the -OCH₂- protons adjacent to the silicon-oxygen bond, along with overlapping multiplets for the alkyl chain protons and terminal methyl groups.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon in the 2-ethylhexoxy ligand, including the key -OCH₂- carbon.
-
FT-IR: The infrared spectrum would be dominated by strong C-H stretching vibrations (~2850-2960 cm⁻¹) and a very strong, broad Si-O-C stretching band (~1070-1100 cm⁻¹). The absence of a broad O-H band (~3200-3600 cm⁻¹) would confirm the absence of hydrolysis products.
-
Mass Spectrometry: MS analysis would confirm the molecular weight of the compound.[7]
-
X-ray Reflectivity: In materials science research, X-ray techniques have been used to provide direct evidence of molecular ordering and density oscillations when TEHOS is confined in thin films near a solid-liquid interface.[1]
Applications and Field Insights
The unique properties of TEHOS make it a valuable component in several advanced applications.
-
Lubricants and Functional Fluids: TEHOS is used as an effective additive in synthetic lubricating oil compositions.[1][2] Its molecular structure contributes to thermal stability and performance enhancement.[1]
-
Sol-Gel Processes: Its slow, controlled hydrolysis makes it an ideal precursor in sol-gel chemistry for creating specialized silica materials, coatings, and pre-polymers for coatings.[1]
-
Crosslinking Agent: It can act as a non-functional crosslinker to build a network structure in primer and coating formulations, improving adhesion between dissimilar materials like dental resins and metals.[1]
-
Surface Modification: The hydrophobic nature of the 2-ethylhexyl groups can be imparted to surfaces, making it useful for creating water-repellent coatings and materials.
Safety and Handling
TEHOS is a chemical that requires careful handling in a laboratory or industrial setting.
-
Hazards: It is classified as causing serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and protective clothing.[8][9]
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing vapors. Avoid contact with eyes, skin, and clothing.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, heat, and oxidizing agents, as it reacts slowly with water.[3][8][10]
-
Spills: In case of a spill, contain it with an inert absorbent material and dispose of it in accordance with local regulations.[8]
References
- 1. Tetrakis(2-ethylhexoxy)silane|CAS 115-82-2 [benchchem.com]
- 2. TETRAKIS(2-ETHYLHEXOXY)SILANE CAS#: 115-82-2 [m.chemicalbook.com]
- 3. 115-82-2 | CAS DataBase [m.chemicalbook.com]
- 4. Tetrakis(2-ethylhexoxy)silane | 115-82-2 [sigmaaldrich.com]
- 5. Tetrakis(2-ethylhexoxy)silane | 115-82-2 [chemnet.com]
- 6. TETRAKIS(2-ETHYLHEXOXY)SILANE | 115-82-2 [chemicalbook.com]
- 7. lehigh.edu [lehigh.edu]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. gelest.com [gelest.com]
- 10. gelest.com [gelest.com]
